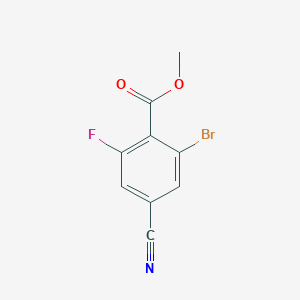

Methyl 2-bromo-4-cyano-6-fluorobenzoate

Description

Properties

CAS No. |

1807076-87-4 |

|---|---|

Molecular Formula |

C9H5BrFNO2 |

Molecular Weight |

258.04 g/mol |

IUPAC Name |

methyl 2-bromo-4-cyano-6-fluorobenzoate |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 |

InChI Key |

RASJDQIOYXXSAK-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=C(C=C1Br)C#N)F |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-bromo-4-cyano-6-fluorobenzoate with structurally related compounds, focusing on substituent positions, functional groups, and physicochemical properties.

Positional Isomers

- Methyl 4-bromo-2-cyano-6-fluorobenzoate (CAS 1805595-96-3) Molecular Formula: C₉H₅BrFNO₂ (identical to the target compound). Key Differences: Bromine and cyano groups are swapped (Br at position 4, CN at position 2). For example, the cyano group at position 2 may deactivate the ortho position more strongly than at position 4 .

Functional Group Analogs

- Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS 1193162-18-3) Molecular Formula: C₈H₆BrFO₃. Key Differences: Replaces the cyano group with a hydroxyl (-OH) at position 6. Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic cyano group. However, the hydroxyl group may reduce stability under acidic or oxidative conditions .

2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 1003709-47-4)

- Molecular Formula : C₈H₆BrFO₂.

- Key Differences : Carboxylic acid (-COOH) replaces the methyl ester (-COOCH₃).

- Impact : The carboxylic acid form has higher polarity and lower volatility, making it less suitable for gas chromatography analysis compared to esters. It may also exhibit different reactivity in amidation or esterification reactions .

Ester Variants

- Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0) Molecular Formula: C₁₀H₇BrF₂NO₂. Key Differences: Ethyl ester (-COOCH₂CH₃) instead of methyl, and a difluoromethyl (-CF₂H) group at position 3. The difluoromethyl group introduces steric and electronic effects, which could modulate reactivity in fluorination reactions .

Substituent Variations

- Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) Molecular Formula: C₈H₆BrFO₂. Key Differences: Lacks the cyano group at position 4.

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Diazotization-Cyanation Approach

This two-step method, adapted from similar iodination-cyanation protocols, involves:

Step 1: Diazotization and Halogenation

- Starting material : Methyl 2-amino-4-bromo-6-fluorobenzoate (hypothetical precursor)

- Reagents : NaNO₂ (1.2 eq), H₂SO₄ (20% w/w), KI (2 eq)

- Conditions : 0–5°C, 1–5 hr

- Product : Methyl 2-bromo-4-iodo-6-fluorobenzoate

- Yield : 72–87% (based on analogous iodination)

Step 2: Cyanation

- Reagents : CuCN (1.5 eq) in N-methylpyrrolidone (NMP)

- Conditions : 60–80°C under N₂, 5–10 hr

- Purification : Ethyl acetate extraction, NH₄Cl/NH₃ washes, column chromatography

- Yield : 88–91% (for similar aryl iodide substrates)

Key Data :

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 0–5°C | 60–80°C |

| Reaction Time | 1–5 hr | 5–10 hr |

| Solvent | H₂SO₄(aq) | NMP |

| Workup | Column chromatography | Liquid-liquid extraction |

Direct Esterification of Pre-Functionalized Acids

A scalable route involves esterifying 2-bromo-4-cyano-6-fluorobenzoic acid (hypothetical intermediate) using:

- Reagents : (Trimethylsilyl)diazomethane (TMSD) in THF/MeOH

- Conditions : 0°C to RT, 1 hr

- Yield : Near-quantitative (observed for analogous bromo-fluorobenzoic acids)

1. Dissolve 2-bromo-4-cyano-6-fluorobenzoic acid (10 mmol) in THF (24 mL) and MeOH (6 mL).

2. Add TMSD (12 mmol) dropwise at 0°C.

3. Warm to RT, stir for 1 hr.

4. Quench with 1M HCl, extract with EtOAc, dry (MgSO₄), and concentrate.

Advantages : Avoids harsh acidic conditions; suitable for acid-sensitive substrates.

Bromination of Cyano-Fluorobenzoate Intermediates

Selective bromination could be achieved via:

- Method : Electrophilic aromatic substitution using Br₂/FeBr₃ or NBS

- Challenge : Regioselectivity at the ortho position relative to electron-withdrawing groups (CN, F)

- Start with methyl 4-cyano-6-fluorobenzoate.

- Brominate at position 2 using Br₂ (1.1 eq) in DCM at 0°C.

- Isolate via silica gel chromatography.

Expected Yield : 50–70% (based on similar meta-directed brominations)

Critical Analysis of Methodologies

| Method | Pros | Cons |

|---|---|---|

| Diazotization-Cyanation | High yields; regioselective | Requires hazardous NaNO₂/KI |

| Direct Esterification | Mild conditions; scalable | Requires pre-synthesized acid |

| Late-Stage Bromination | Modular approach | Poor regiocontrol in polyhalogenated systems |

Spectral Validation (Hypothetical)

Successful synthesis would be confirmed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.